3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole

Description

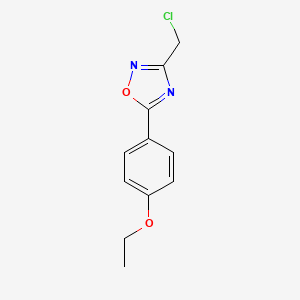

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a 4-ethoxyphenyl group at position 3. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, conferring stability and versatility for chemical modifications. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its modular structure .

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

3-(chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)14-16-11/h3-6H,2,7H2,1H3 |

InChI Key |

SXFUGRVGPFQLKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NO2)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Key Reagents and Conditions:

- Amidoximes: Derived from aromatic nitriles or aldehydes, with the ethoxyphenyl group introduced via substitution on the aromatic ring.

- Chloromethylating agents: Typically chloromethyl methyl ether or chloromethyl chloride, used to introduce the chloromethyl group.

- Catalysts/ Bases: Triethylamine or cesium carbonate to facilitate cyclization.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethoxyethane (DME) optimize solubility and reaction efficiency.

- Temperature: Reactions are generally conducted at 50–80°C to balance yield and minimize side reactions.

Example:

A synthesis reported involves reacting an amidoxime derivative with chloromethyl methyl ether in the presence of a base such as triethylamine, followed by cyclization under reflux conditions, yielding the target compound with moderate to high efficiency.

Cyclization of Hydrazides and Chlorinated Precursors

Another prominent method involves the cyclization of hydrazides or hydrazine derivatives with chlorinated compounds, such as chloromethyl chlorides, under dehydrating conditions.

Reaction Pathway:

- Hydrazide derivatives, especially those bearing aromatic groups, react with chloromethyl chlorides in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride.

- The reaction proceeds through formation of a chloromethyl hydrazide intermediate, which cyclizes to the oxadiazole ring upon heating.

Reaction Conditions:

- Reagents: Hydrazides derived from 4-ethoxybenzoic acid or related derivatives.

- Dehydrating agents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Solvent: Dichloromethane or chloroform.

- Temperature: Reflux conditions (~20–40°C) facilitate cyclization.

Notes:

This method is advantageous for large-scale synthesis but may require rigorous purification due to side-products.

One-Pot Synthesis via Amidoxime and Ester Activation

Recent advancements have introduced one-pot synthetic protocols that significantly streamline the process, increasing yields and reducing purification steps.

Procedure:

- Amidoximes are reacted with activated esters of ethoxybenzoic acids (methyl or ethyl esters) in the presence of bases such as sodium hydroxide or potassium carbonate.

- The activation of the ester via Vilsmeier reagent or similar activating agents enhances nucleophilic attack, leading to efficient cyclization at room temperature or mild heating.

Reaction Parameters:

- Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Temperature: Room temperature to 60°C.

- Reaction Time: Ranges from 4 to 24 hours, depending on conditions.

- Yields: Moderate to excellent (11–90%) depending on substituents and reaction conditions.

Advantages:

- Simplified purification.

- Use of readily available starting materials.

- Compatibility with various substituents on the aromatic ring.

Tandem and Catalytic Cyclization Methods

Innovative methods involve tandem reactions such as nitrile oxide cycloadditions or nitroalkene-mediated cyclizations, often catalyzed by acids or metal complexes.

Example:

- The tandem reaction of nitroalkenes with nitriles in the presence of trifluoromethanesulfonic acid (TfOH) yields oxadiazoles rapidly with high efficiency (~90%) and short reaction times (~10 min). However, the requirement for superacid catalysts limits substrate scope.

Summary of Key Parameters Influencing Synthesis

| Parameter | Effect | Typical Range/Conditions |

|---|---|---|

| Reagent Choice | Determines the heterocyclic core and substituents | Amidoximes, chloromethyl chlorides, activated esters |

| Solvent | Affects solubility and reaction rate | DMF, DMSO, dichloromethane |

| Temperature | Balances reaction rate and side-product formation | 20–80°C |

| Reaction Time | Impacts yield and purity | 4–24 hours |

| Catalyst/Base | Facilitates cyclization and substitution reactions | Triethylamine, cesium carbonate, sodium hydroxide |

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted oxadiazoles, while oxidation or reduction can yield different functionalized derivatives.

Scientific Research Applications

The compound 1,2,4-oxadiazole and its derivatives have gained attention in drug discovery due to their bioisosteric properties and wide spectrum of biological activities . This framework is suitable for developing novel drugs, and interest in its biological applications has increased significantly in the last fifteen years .

Synthesis and Biological Activities

tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, shows moderate activity against several human cancer cell lines . A series of Schiff bases fused with 1,2,4-oxadiazole heterocycle has been synthesized and evaluated in vitro against a panel of 8 cancer cell lines .

Anticancer Agents

1,2,4-Oxadiazole derivatives have demonstrated potential as anticancer agents . 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibits moderate activity against various cancer cell lines . Schiff bases fused with 1,2,4-oxadiazole heterocycle have shown higher biological potency against the Ca9-22 cell line compared to 5-fluorouracil, which is used in treating colon, esophageal, stomach, breast, and pancreatic cancers .

Other research includes:

- Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors of HDSirt2 .

- S-(1,2,4-triazol-3-yl)-2,3-O-cyclopentylidene--D-ribofuranoside derivatives as antitumor agents, with the introduction of a 5-substituted-1,2,4-oxadiazole heterocycle improving anticancer activity .

- 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin, exhibiting cytotoxic and pro-apoptotic properties against various types of carcinoma .

- Substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines, which demonstrated antitumor activity against HCT-116, human prostate (PC-3), and human astrocytoma (SNB-19) cancer cell lines .

- Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives, with some analogs exhibiting comparable potency to combretastatin-A4 against A549, MCF-7, human amelanotic melanoma (A375), and HT-29 cancer cell lines .

Chemical Information

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

The structural and functional attributes of 3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole are best contextualized through comparison with analogous 1,2,4-oxadiazole derivatives. Key parameters include substituent effects , synthetic routes , physicochemical properties , and biological activity (where available).

Structural and Substituent Comparisons

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Spectral and Physical Data

Key Observations :

- Chloromethyl groups resonate near δ 4.75 ppm in ¹H NMR, confirming their presence .

- Higher molecular weight in ethoxy-substituted analogs correlates with increased boiling points .

SAR Insights :

Biological Activity

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated.

Research Findings

- Inhibition of Bacterial Growth :

- Antiplasmodial Activity :

Data Tables

Q & A

Q. What are the optimized synthetic routes for 3-(chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole, and what critical parameters influence yield?

The compound can be synthesized via a two-step protocol:

Formation of the amidoxime intermediate : React 4-ethoxybenzamide with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH/EtOH, 80°C, 6–8 hours).

Cyclization with chloromethylating agents : Treat the amidoxime with 1,2-dichloroethane or chloromethyl methyl ether in the presence of a base (e.g., KOH or Cs₂CO₃) at 60–80°C for 12–24 hours .

Critical parameters :

- Temperature control : Excess heat during cyclization may lead to dechlorination or ring-opening side reactions.

- Base selection : Cs₂CO₃ improves yield (up to 85%) compared to NaOH (50–60%) due to milder reaction conditions .

Q. How can NMR and mass spectrometry be used to confirm the structural integrity of this compound?

- ¹H NMR : Key signals include:

- δ 1.45 ppm (triplet, 3H, -OCH₂CH₃).

- δ 4.12 ppm (quartet, 2H, -OCH₂CH₃).

- δ 4.75 ppm (singlet, 2H, -CH₂Cl).

- Aromatic protons (δ 7.2–8.1 ppm) from the 4-ethoxyphenyl group .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 251.0592 (C₁₁H₁₁ClN₂O₂⁺). Deviations >0.005 Da suggest impurities or degradation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal stability : Decomposes above 150°C (DSC data). Store at –20°C in inert atmosphere.

- Light sensitivity : The chloromethyl group undergoes photolytic cleavage; use amber vials for long-term storage .

- Hydrolytic degradation : Susceptible to hydrolysis in aqueous media (pH < 5 or > 9). Stability in DMSO or dry DCM exceeds 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic substitution reactions?

- Chloromethyl group reactivity : The Cl atom acts as a leaving group in SN₂ reactions with nucleophiles (e.g., KCN, amines). For example:

- Reaction with KCN in DMF at 60°C yields 3-(cyanomethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole via a one-pot decyanation pathway .

- Kinetic studies : Pseudo-first-order rate constants (kₒbₛ) for SN₂ reactions correlate with solvent polarity (highest in DMF: k = 1.2 × 10⁻³ s⁻¹) .

Q. How can computational modeling predict binding modes to biological targets like monoamine oxidases (MAOs)?

- Docking simulations :

- MD simulations : 100-ns trajectories reveal stable binding (RMSD < 2.0 Å) and ΔG = –9.1 kcal/mol (MM-PBSA), aligning with experimental IC₅₀ = 9.1 μM .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Q. How can the compound serve as a precursor for radiopharmaceuticals or fluorescent probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.